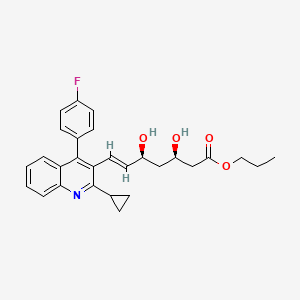

(3R,5S,E)-7-(2-ciclopropil-4-(4-fluorofenil)quinolin-3-il)-3,5-dihidroxihept-6-enoato de propilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a useful research compound. Its molecular formula is C28H30FNO4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Síntesis de Colesterol

La pitavastatina es principalmente conocida por su función como inhibidor de la HMG-CoA reductasa . Esta enzima cataliza la conversión de HMG-CoA a mevalonato, un paso crucial en la biosíntesis del colesterol. Al inhibir esta enzima, la pitavastatina reduce eficazmente los niveles de colesterol en el cuerpo, lo que la convierte en un agente valioso en el tratamiento de la hipercolesterolemia.

Prevención de Enfermedades Cardiovasculares

Debido a sus efectos reductores del colesterol, la pitavastatina se estudia ampliamente por su potencial para prevenir las enfermedades cardiovasculares . Al reducir el colesterol de lipoproteínas de baja densidad (LDL), ayuda en la prevención de la aterosclerosis y sus complicaciones relacionadas, como los ataques cardíacos y los accidentes cerebrovasculares.

Manejo del Síndrome Metabólico

Las investigaciones sugieren que la pitavastatina puede tener efectos beneficiosos en varios componentes del síndrome metabólico, como la obesidad, la hipertensión y la resistencia a la insulina . Su papel en la mejora de los perfiles lipídicos y la posible ayuda en el control de peso es de gran interés.

Efectos Antiinflamatorios

La pitavastatina ha demostrado propiedades antiinflamatorias en estudios científicos . Puede modular la respuesta inflamatoria al afectar la producción de citocinas y el reclutamiento de células inflamatorias, lo que es beneficioso en diversos trastornos inflamatorios.

Mejora de la Función Endotelial

El compuesto se ha asociado con la mejora de la función endotelial . El endotelio juega un papel vital en la salud vascular, y la capacidad de la pitavastatina para mejorar la función endotelial puede contribuir a una mejor salud cardiovascular general.

Propiedades Antioxidantes

La pitavastatina exhibe efectos antioxidantes, que pueden ayudar a combatir el estrés oxidativo . El estrés oxidativo está implicado en la patogénesis de numerosas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.

Potencial Neuroprotector

Existen evidencias emergentes de que la pitavastatina puede tener efectos neuroprotectores . Su potencial para proteger las células neuronales del daño la convierte en una candidata para la investigación en enfermedades neurodegenerativas como el Alzheimer y el Parkinson.

Investigación Oncológica

Por último, la pitavastatina se está explorando por sus aplicaciones en oncología . Su impacto en el metabolismo y la proliferación de células cancerosas ofrece una vía prometedora para el desarrollo de nuevas terapias anticancerígenas.

Actividad Biológica

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H30FNO4

- Molecular Weight : 463.5 g/mol

- IUPAC Name : propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Biological Activity

The biological activity of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.

- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics:

- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity against Gram-positive bacteria.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the effects of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:

- Study on Breast Cancer Cell Lines :

- A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Animal Model Studies :

- In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBBQBGIZITSJH-WRBWEIJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.